2H-1-Benzopyran-2-one, 8-nitro-
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Overview
Description
8-Nitro-2H-chromen-2-one is a derivative of the chromene family, which is known for its diverse biological activities. Chromenes, also known as benzopyrans, are bicyclic compounds consisting of a benzene ring fused to a pyran ring. The nitro group at the 8th position of the chromene ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitro-2H-chromen-2-one typically involves the nitration of 2H-chromen-2-one. One common method is the reaction of 2H-chromen-2-one with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration .
Industrial Production Methods: Industrial production of 8-Nitro-2H-chromen-2-one may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The chromene ring can undergo oxidation reactions to form quinone derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 8-Amino-2H-chromen-2-one.
Substitution: Various substituted chromene derivatives.
Oxidation: Quinone derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other biologically active compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The biological activity of 8-Nitro-2H-chromen-2-one is primarily attributed to its ability to interact with cellular targets and disrupt biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. Additionally, the compound can inhibit enzymes involved in critical cellular processes, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
2H-chromen-2-one: The parent compound without the nitro group.
4H-chromen-4-one: Another chromene derivative with different biological properties.
8-Methoxy-2H-chromen-2-one: A methoxy-substituted chromene with distinct chemical and biological characteristics
Uniqueness: 8-Nitro-2H-chromen-2-one stands out due to the presence of the nitro group, which imparts unique reactivity and biological activity. The nitro group enhances the compound’s ability to undergo reduction and substitution reactions, making it a versatile intermediate for synthesizing various derivatives. Additionally, the nitro group contributes to the compound’s potent antimicrobial and anticancer properties, distinguishing it from other chromene derivatives .
Properties
CAS No. |
58981-95-6 |
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Molecular Formula |
C9H5NO4 |
Molecular Weight |
191.14 g/mol |
IUPAC Name |
8-nitrochromen-2-one |
InChI |
InChI=1S/C9H5NO4/c11-8-5-4-6-2-1-3-7(10(12)13)9(6)14-8/h1-5H |
InChI Key |
NEFVDPLSCGEBHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=O)C=C2 |
Origin of Product |
United States |
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